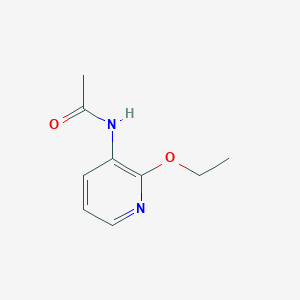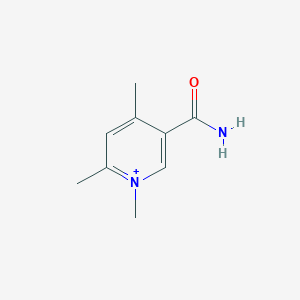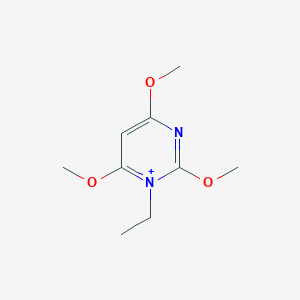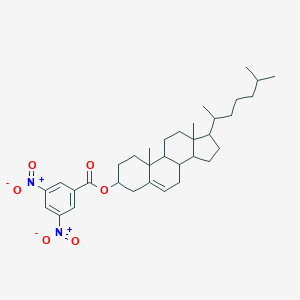![molecular formula C22H23F3N2O5 B514743 ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B514743.png)
ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound that features multiple functional groups, including anilino, ethoxybenzoyl, and trifluoropropanoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-acetylaniline and 2-ethoxybenzoic acid. These intermediates are then subjected to condensation reactions, esterification, and amide formation under controlled conditions to yield the final product. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE include other trifluoropropanoate derivatives and compounds with anilino or ethoxybenzoyl groups.
Uniqueness
What sets this compound apart is its combination of functional groups, which may confer unique chemical and biological properties. Its trifluoropropanoate moiety, in particular, can enhance its stability and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H23F3N2O5 |
|---|---|
Peso molecular |
452.4g/mol |
Nombre IUPAC |
ethyl 2-(4-acetylanilino)-2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C22H23F3N2O5/c1-4-31-18-9-7-6-8-17(18)19(29)27-21(22(23,24)25,20(30)32-5-2)26-16-12-10-15(11-13-16)14(3)28/h6-13,26H,4-5H2,1-3H3,(H,27,29) |
Clave InChI |
GDKCEFKYECQZFT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)C(=O)C |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-hydroxyphenyl)-2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B514665.png)
![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B514676.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B514684.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B514688.png)







![(4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B514726.png)
